7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
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Description
7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a useful research compound. Its molecular formula is C17H7F6N7O2S and its molecular weight is 487.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine” contains a triazole ring. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems .
Biochemical Pathways
Given the presence of the triazole ring, it could potentially affect a variety of pathways depending on its specific targets .
Biological Activity
The compound 7-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic molecule with potential biological activities. Its structure incorporates a trifluoromethyl group and a triazole moiety, which are known to enhance biological efficacy and selectivity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H7F6N7O2S. The presence of trifluoromethyl groups is significant in medicinal chemistry as they often increase lipophilicity and metabolic stability.
Property | Value |
---|---|
Molecular Weight | 441.38 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and DMF |
Antiproliferative Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the one have shown effectiveness against breast, colon, and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for cancer cell survival.
In one study, the synthesized derivatives were evaluated for their antiproliferative effects using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The triazole moiety can chelate metal ions in enzyme active sites, inhibiting their function.
- Redox Activity : The nitro group may participate in redox reactions that facilitate the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in tumor growth and metastasis .
Study 1: Anticancer Activity
A recent study assessed the anticancer potential of various triazole derivatives against human cancer cell lines. The compound exhibited a notable reduction in cell viability with an IC50 value of approximately 10 µM against MCF-7 (breast cancer) cells. This suggests that modifications to the triazole structure can enhance its biological activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related trifluoromethylpyridine derivatives. These compounds demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.5 to 2 µg/mL . This highlights the potential for developing new antimicrobial agents based on similar structural frameworks.
Properties
IUPAC Name |
7-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F6N7O2S/c18-16(19,20)9-6-11(17(21,22)23)26-13-8(9)3-4-12(27-13)29-7-25-15(28-29)33-14-10(30(31)32)2-1-5-24-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSQNGGAOMWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NN(C=N2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F6N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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